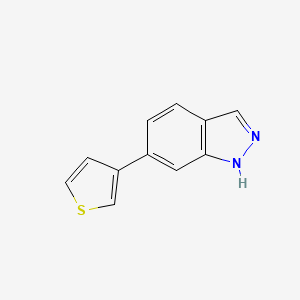
2,7-ジヨードナフタレン
概要
説明
2,7-Diiodonaphthalene is an organic compound with the molecular formula C₁₀H₆I₂. It is a derivative of naphthalene, where two iodine atoms are substituted at the 2 and 7 positions of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
科学的研究の応用
2,7-Diiodonaphthalene is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other organic compounds and is used in the study of halogenated aromatic compounds.
Biology: It is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: The compound is explored for its potential use in drug development and as a radiolabeling agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
2,7-Diiodonaphthalene can be synthesized through several methods. One common method involves the iodination of naphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 2,7-Diiodonaphthalene often involves the use of zeolite catalysts. A feed stream containing iodonaphthalenes is contacted with hydrogen in the presence of a zeolite catalyst containing metals such as palladium, platinum, rhodium, or ruthenium . This method allows for the selective production of 2,7-Diiodonaphthalene with high yield and purity.
化学反応の分析
Types of Reactions
2,7-Diiodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of naphthalene or partially reduced intermediates.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include 2,7-dihydroxynaphthalene, 2,7-diaminonaphthalene, and various alkylated derivatives.
Oxidation: Major products include 2,7-naphthoquinone.
Reduction: Products include naphthalene and partially reduced intermediates.
作用機序
The mechanism of action of 2,7-Diiodonaphthalene involves its ability to undergo various chemical transformations. The iodine atoms in the compound are highly reactive and can participate in substitution, oxidation, and reduction reactions. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of various products with distinct properties .
類似化合物との比較
Similar Compounds
- 2,6-Diiodonaphthalene
- 2,3-Diiodonaphthalene
- 1,5-Diiodonaphthalene
- 1,8-Diiodonaphthalene
Uniqueness
2,7-Diiodonaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other diiodonaphthalene isomers. The position of the iodine atoms influences the compound’s reactivity and the types of reactions it can undergo. This makes 2,7-Diiodonaphthalene a valuable compound in various research and industrial applications .
特性
IUPAC Name |
2,7-diiodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWGMCDDHNYOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558924 | |
| Record name | 2,7-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58556-77-7 | |
| Record name | 2,7-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzo[d]isothiazol-6-amine](/img/structure/B1627434.png)




![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1627443.png)


![1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one](/img/structure/B1627449.png)
